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This guide provides a head-to-head comparison of Trepipam (Ecopipam), an investigational

selective dopamine D1 receptor antagonist, with established and other investigational

pharmacological treatments for stuttering. Stuttering, a neurodevelopmental disorder

characterized by disruptions in speech fluency, is believed to involve hyperactivity of the

dopamine neurotransmitter system. Consequently, many pharmacological interventions have

targeted this pathway. This document synthesizes available clinical trial data to offer a

comparative perspective on efficacy, safety, and mechanisms of action.

Executive Summary
Current pharmacological strategies for stuttering primarily involve the modulation of dopamine

and GABA neurotransmitter systems. Dopamine D2 receptor antagonists, such as haloperidol,

risperidone, and olanzapine, have demonstrated efficacy in reducing stuttering severity but are

often associated with significant adverse effects.[1] Pagoclone, a GABA-A receptor partial

agonist, has also been investigated, showing modest efficacy.[2] Trepipam (Ecopipam)

represents a novel approach by selectively targeting the dopamine D1 receptor, which may

offer a different efficacy and safety profile.[3] While robust, placebo-controlled data from the

Phase 2 "Speak Freely" trial of Trepipam are not yet fully published, preliminary open-label

data suggest a promising role in improving speech fluency.[4][5] This guide presents the

available quantitative data from key clinical trials to facilitate a comparative assessment.
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Quantitative Data Comparison
The following tables summarize the efficacy and safety data from key clinical trials of Trepipam
and other relevant treatments for stuttering. It is important to note that these data are from

separate trials and not from direct head-to-head studies unless specified.

Table 1: Efficacy of Investigational and Existing Treatments for Stuttering
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Drug Trial Design
Key
Efficacy
Outcome

Result
Placebo
Response

Reference

Trepipam

(Ecopipam)

Open-label,

pilot study

Improvement

in overall

stuttering

Majority of

participants

showed

improvement.

N/A

Trepipam

(Ecopipam)

Phase 2,

randomized,

double-blind,

placebo-

controlled

("Speak

Freely")

Change in

Stuttering

Severity

Instrument,

4th edition

(SSI-4) from

baseline to

Week 12

Results not

yet publicly

available.

N/A

Olanzapine

12-week,

randomized,

double-blind,

placebo-

controlled

Statistically

superior to

placebo on

SSI-3, CGI,

and SSS (p <

.05)

22%

reduction on

subjective

stuttering

scale.

<1%

reduction on

subjective

stuttering

scale.

Olanzapine

vs.

Haloperidol

12-week,

single-blind,

randomized

clinical trial

Mean

stuttering

score (Van

Riper's

questionnaire

)

Olanzapine

showed a

greater

reduction in

stuttering

score

compared to

haloperidol (p

= 0.000).

N/A
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Risperidone

6-week,

randomized,

double-blind,

placebo-

controlled

Percentage

of syllables

stuttered

Significant

reduction in

the

risperidone

group

compared to

placebo (p <

0.05).

No significant

decrease.

Haloperidol

3-month,

double-blind,

cross-over

Improvement

in fluency

11 of 18

patients were

significantly

more

improved on

haloperidol

than on

placebo.

N/A

Pagoclone

8-week,

randomized,

double-blind,

placebo-

controlled

(EXPRESS

study)

Percentage

of syllables

stuttered

19.4%

reduction with

pagoclone.

5.1%

reduction with

placebo.

Table 2: Safety and Tolerability Profile
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Drug
Common Adverse
Events

Serious Adverse
Events/Concerns

Reference

Trepipam (Ecopipam)

Sedation, insomnia,

psychiatric changes,

nausea, vomiting.

Generally well-

tolerated in clinical

trials to date. No

significant weight gain

or movement

disorders reported in

the pilot study.

Olanzapine
Weight gain (average

of 4 kg), sedation.

Metabolic

abnormalities.

Risperidone

Sedation,

galactorrhea,

amenorrhea.

Extrapyramidal

symptoms (lower risk

than haloperidol).

Haloperidol

Poor concentration,

akathisia, dystonic

movements,

dysphoria, sexual

dysfunction.

High incidence of

extrapyramidal

symptoms and tardive

dyskinesia, leading to

poor long-term

compliance.

Pagoclone Headache, fatigue.

Generally well-

tolerated with no

serious adverse

events reported in the

EXPRESS study.

Experimental Protocols
Trepipam (Ecopipam) "Speak Freely" Study
(NCT04492956)

Objective: To evaluate the efficacy and safety of ecopipam in adults with childhood-onset

fluency disorder (stuttering).
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Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2

exploratory study.

Participants: Adults aged 18 years and older with a diagnosis of childhood-onset fluency

disorder according to DSM-5 criteria, a history of stuttering for ≥2 years, and a specified

severity of stuttering at screening and baseline.

Intervention: Eligible subjects were randomized 1:1 to receive either a target steady-state

dose of ecopipam HCl (~2 mg/kg/day) or a matching placebo for a 12-week treatment period.

The treatment period consisted of a 4-week titration phase followed by an 8-week

maintenance phase.

Primary Outcome Measure: Change in the Stuttering Severity Instrument, 4th edition (SSI-4)

from baseline to Week 12.

Secondary Outcome Measures: Various assessments of stuttering severity and impact on

quality of life.

Olanzapine for Stuttering Study (Maguire et al., 2004)
Objective: To compare the efficacy and tolerability of olanzapine versus placebo in the

treatment of adult developmental stuttering.

Design: A 12-week, randomized, double-blind, placebo-controlled trial conducted at two

sites.

Participants: Twenty-four adults who stutter.

Intervention: Subjects received either olanzapine (2.5 mg titrated to 5 mg daily) or a

matching placebo.

Outcome Measures: Stuttering Severity Instrument-3 (SSI-3), a clinician-based global

impression (CGI), and a subject-rated self-assessment of stuttering (SSS).

Risperidone for Stuttering Study (Maguire et al., 2000)
Objective: To assess the efficacy of risperidone in the treatment of developmental stuttering

in adults.
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Design: A 6-week, randomized, double-blind, placebo-controlled study.

Participants: Sixteen adults with developmental stuttering.

Intervention: Eight subjects received placebo and eight received risperidone at 0.5 mg once

daily, with the dose increased to a maximum of 2.0 mg/day.

Outcome Measures: Percentage of syllables stuttered, time stuttering as a percentage of

total time speaking, overall stuttering severity, and duration of stuttering events.

Haloperidol for Stuttering Study (Murray et al., 1977)
Objective: To examine the efficacy of haloperidol treatment for stuttering.

Design: A double-blind, cross-over study conducted over three months.

Participants: Twenty-six adult volunteers with long-standing stuttering.

Intervention: Patients received haloperidol (3 mg daily) and a placebo in a cross-over design.

Outcome Measures: Evaluation of speech and stuttering patterns from videotaped readings

and spontaneous speech, assessing the number of dysfluencies, speed of speaking, and

secondary "struggle" phenomena.

Pagoclone EXPRESS Study
Objective: To assess the safety, tolerability, and effectiveness of pagoclone in patients who

stutter.

Design: An 8-week, multicenter, parallel-group, 2-arm, randomized (2:1 pagoclone to

placebo), double-blind study with a 1-year open-label extension.

Participants: 132 adults (aged 18 to 65 years) who developed stuttering before the age of 8.

Intervention: Twice-daily dosing with pagoclone (escalating doses from 0.3 mg to 0.6 mg per

day) or a matching placebo.
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Outcome Measures: Primary and secondary efficacy variables included Stuttering Severity

Instrument Version 3 (SSI-3) outcomes, clinician global impressions of improvement, and the

change in the percentage of syllables stuttered.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in stuttering and the

general workflow of the clinical trials discussed.

Dopaminergic Pathway (Hyperactive in Stuttering)

GABAergic Pathway (Inhibitory)

Drug Mechanisms of Action

Dopamine

D1 Receptor

D2 Receptor

Increased Neuronal Activity
(Contributing to Dysfluency)

GABA GABA-A Receptor Decreased Neuronal Activity
(Promoting Fluency)

Trepipam (Ecopipam)

Antagonist

Haloperidol, Risperidone,
Olanzapine

Antagonist

Pagoclone

Partial Agonist
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Caption: Mechanisms of action for stuttering treatments.

Screening Phase

Treatment Phase

Follow-up & Analysis

Informed Consent

Inclusion/Exclusion Criteria Assessment

Baseline Stuttering Severity Assessment
(e.g., SSI-4)

Randomization

Active Drug Administration
(e.g., Trepipam) Placebo Administration

Dose Titration Period

Maintenance Period

Efficacy Assessments
(e.g., SSI-4 change)

Safety Monitoring
(Adverse Events)

Statistical Data Analysis

Results Reporting

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1219513?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Generalized randomized controlled trial workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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